molecular formula C21H19FN2O3S B3677202 N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3677202
M. Wt: 398.5 g/mol
InChI Key: CWJRRJQVGPNRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-fluorophenyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as FG-4592, is a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) that has been widely researched for its potential in treating anemia.

Mechanism of Action

FG-4592 works by inhibiting HIF-PH, an enzyme that degrades HIF under normoxic conditions. In the presence of oxygen, HIF is hydroxylated by HIF-PH, which leads to its degradation by the proteasome. By inhibiting HIF-PH, FG-4592 stabilizes HIF, which then translocates to the nucleus and activates the transcription of genes involved in erythropoiesis.
Biochemical and Physiological Effects:
FG-4592 has been shown to increase the production of erythropoietin and red blood cells, which can alleviate anemia in patients with chronic kidney disease. It has also been shown to improve iron metabolism and reduce the need for intravenous iron supplementation. Additionally, FG-4592 has been found to have anti-inflammatory and anti-fibrotic effects, which may have implications for the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of FG-4592 in lab experiments is its specificity for HIF-PH, which reduces the risk of off-target effects. Additionally, FG-4592 has a long half-life, which allows for less frequent dosing. However, FG-4592 is not suitable for all types of anemia, and its efficacy may be limited in patients with inflammation or infection. Furthermore, the cost of FG-4592 may be prohibitive for some patients.

Future Directions

Future research on FG-4592 may focus on its potential in treating other diseases, such as cancer and ischemic disorders. Additionally, the development of more potent and selective HIF-PH inhibitors may improve the efficacy and safety of FG-4592. Finally, further studies may investigate the long-term effects of FG-4592 on erythropoiesis and iron metabolism.

Scientific Research Applications

FG-4592 has been extensively studied for its potential in treating anemia, particularly in patients with chronic kidney disease. Anemia is a common complication of chronic kidney disease, and it is primarily caused by a lack of erythropoietin, a hormone that stimulates the production of red blood cells. FG-4592 works by stabilizing hypoxia-inducible factor (HIF), a protein that regulates the production of erythropoietin. By inhibiting HIF-PH, FG-4592 increases the production of erythropoietin, which in turn increases the production of red blood cells and alleviates anemia.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methylanilino]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S/c1-16-9-5-8-14-20(16)24(28(26,27)17-10-3-2-4-11-17)15-21(25)23-19-13-7-6-12-18(19)22/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJRRJQVGPNRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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